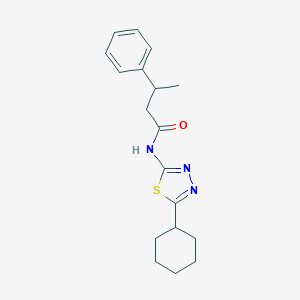
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTB belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of neuronal action potentials. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as AKT and ERK. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to modulate the activity of various immune cells, such as T cells and macrophages.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess various biochemical and physiological effects in animal models and in vitro studies. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, as well as to protect neurons from ischemic damage in animal models of stroke. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as to increase the production of anti-inflammatory cytokines, such as IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide also has some limitations, such as its relatively low water solubility and potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and experimental conditions when working with N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide.
Zukünftige Richtungen
There are several future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, including its potential therapeutic applications in various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of epilepsy, stroke, and other neurological disorders. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of various types of cancer, either alone or in combination with other drugs. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to fully understand the potential of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide as a white crystalline solid with a melting point of 154-156°C. The purity of the compound can be confirmed by various analytical techniques, such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. In oncology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In immunology, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to possess anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.
Eigenschaften
Produktname |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
|---|---|
Molekularformel |
C18H23N3OS |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C18H23N3OS/c1-13(14-8-4-2-5-9-14)12-16(22)19-18-21-20-17(23-18)15-10-6-3-7-11-15/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3,(H,19,21,22) |
InChI-Schlüssel |
SVPXMZMYETUJKI-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=NN=C(S1)C2CCCCC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(CC(=O)NC1=NN=C(S1)C2CCCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216201.png)
![2-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216203.png)
![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)
![3,4-diethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216213.png)


![2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216216.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B216218.png)
![3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)
![3,4,5-triethoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216222.png)